molecular formula C7H5BrN2 B022390 6-Bromomethyl-2-cyanopyridine CAS No. 104508-24-9

6-Bromomethyl-2-cyanopyridine

Cat. No.: B022390
CAS No.: 104508-24-9
M. Wt: 197.03 g/mol
InChI Key: SQLZGKYMIUGRCL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring system is a foundational structural motif in the fields of organic and medicinal chemistry. nih.gov As a six-membered heteroaromatic ring containing one nitrogen atom, pyridine is an isostere of benzene (B151609) and serves as a precursor for a vast number of pharmaceuticals and agrochemicals. researchgate.net Its presence is integral to numerous natural products, including essential vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a variety of alkaloids. lifechemicals.comtandfonline.com

The significance of the pyridine scaffold is underscored by its prevalence in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net It is the second most common nitrogen-containing heterocycle found in FDA-approved pharmaceuticals. lifechemicals.com The pyridine unit can profoundly influence the pharmacological activity of a molecule. nih.govtandfonline.com Consequently, medicinal chemists are frequently drawn to this scaffold to synthesize a wide array of novel bioactive molecules. tandfonline.com Derivatives of pyridine have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, antioxidant, and antihypertensive agents. nih.govtandfonline.com The structural versatility of the pyridine ring allows for substitutions at its five carbon atoms, enabling chemists to fine-tune electronic properties, modify the steric environment, and establish crucial bonds for biological interactions with targets like enzymes and proteins. researchgate.netchemrxiv.org

Overview of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridines are indispensable building blocks in synthetic chemistry, acting as crucial intermediates for the creation of more complex molecules. nih.gov The introduction of a carbon-halogen bond onto the pyridine ring is a vital strategy in the development of drugs and agrochemicals. chemrxiv.org This functionalization enables a multitude of subsequent bond-forming reactions, allowing chemists to diversify candidate compounds for structure-activity relationship (SAR) studies. chemrxiv.orgnih.gov

Despite their importance, the selective halogenation of pyridines can be challenging. nih.gov The electron-deficient nature of the pyridine ring makes it less reactive towards typical electrophilic aromatic substitution reactions, often requiring harsh conditions. nih.gov Researchers have developed various strategies to overcome these limitations and achieve regioselective halogenation at specific positions on the pyridine ring. chemrxiv.orgnih.govmountainscholar.org For instance, methods have been devised for the 3-selective halogenation of pyridines by temporarily converting them into more reactive Zincke imine intermediates. researchgate.netnih.gov These synthetic advancements provide access to a diverse array of halopyridine derivatives that are essential for synthesizing targeted, biologically relevant molecules. chemrxiv.orgnih.gov

Specific Research Focus on 6-Bromomethyl-2-cyanopyridine

Within the broad class of halogenated pyridine derivatives, this compound is a compound of specific research interest due to its utility as a versatile synthetic intermediate. scbt.comlookchem.com Its structure is characterized by a pyridine ring substituted at the 2-position with a cyano group (-C≡N) and at the 6-position with a bromomethyl group (-CH₂Br).

This particular combination of functional groups makes the molecule a highly reactive and useful building block in organic synthesis. The bromomethyl group contains a reactive bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various other functional groups by reacting it with different nucleophiles. The cyano group is also a versatile functional handle that can be chemically transformed into other groups such as amines, carboxylic acids, or amides.

Research involving this compound often focuses on its application as a key precursor in the synthesis of more complex heterocyclic systems. For example, it has been used as a starting material in multi-step syntheses to produce other targeted pyridine derivatives. chemicalbook.com Its reaction with other heterocyclic compounds, such as 3-cyanopyridine-2(1H)-thiones, has been explored to assemble complex, multi-cyclic scaffolds with potential biological activity. researchgate.netacs.org The dual reactivity of this compound makes it a valuable tool for chemists aiming to construct novel molecular architectures for medicinal and materials science research.

Properties

IUPAC Name

6-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLZGKYMIUGRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650643
Record name 6-(Bromomethyl)pyridine-2-carbonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104508-24-9
Record name 6-(Bromomethyl)pyridine-2-carbonitrile
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Record name 104508-24-9
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Advanced Synthetic Methodologies for 6 Bromomethyl 2 Cyanopyridine

Established Synthetic Pathways for the 6-Bromomethyl-2-cyanopyridine Core

The construction of the this compound scaffold is primarily achieved through the functionalization of pre-existing pyridine (B92270) rings. The most common and practical approach involves the synthesis of an intermediate, 6-methyl-2-cyanopyridine, followed by the selective bromination of the methyl group.

The utilization of substituted pyridines as starting materials is the most direct and widely employed strategy for synthesizing this compound. This approach leverages the known reactivity of the pyridine ring and its substituents to sequentially install the required functional groups.

Pathways commencing with 2-cyanopyridine (B140075) derivatives are centered on the key intermediate, 6-methyl-2-cyanopyridine. The synthesis of this intermediate can be accomplished through various methods, including the cyanation of 2-halo-6-methylpyridines or the reaction of 6-methylpyridine-N-oxide with a cyanide source. Once 6-methyl-2-cyanopyridine is obtained, the final step is the selective functionalization of the methyl group.

The conversion of the methyl group of 6-methyl-2-cyanopyridine to a bromomethyl group is a critical transformation, typically accomplished via a free-radical chain reaction. This method is highly effective for the bromination of benzylic or allylic positions, and the methyl group at the 6-position of the pyridine ring exhibits similar reactivity. uky.edu

The most common reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•) in the reaction mixture. uky.edu The reaction is initiated by light (photolysis) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org

The radical chain mechanism proceeds in three distinct stages:

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) or the weak N-Br bond in NBS upon exposure to heat or UV light, generating a small number of radicals. These radicals then react with trace amounts of HBr to produce bromine radicals. libretexts.orgucr.edu

Propagation: This is a two-step cyclic process.

A bromine radical abstracts a hydrogen atom from the methyl group of 6-methyl-2-cyanopyridine, forming a resonance-stabilized pyridyl-methyl radical and a molecule of hydrogen bromide (HBr). libretexts.org

This newly formed radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. uky.edulibretexts.org

Termination: The chain reaction is concluded when two radicals combine in various ways, removing the reactive species from the cycle. libretexts.org

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to prevent competing ionic reactions.

Table 1: Typical Conditions for Radical Bromination of 6-methyl-2-cyanopyridine

ParameterConditionPurpose
Starting Material6-methyl-2-cyanopyridineSubstrate for bromination
Brominating AgentN-Bromosuccinimide (NBS)Provides a source of bromine radicals
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl PeroxideInitiates the radical chain reaction
SolventCarbon Tetrachloride (CCl₄) or Benzene (B151609)Inert solvent that facilitates radical reactions
TemperatureReflux (approx. 77-80°C)Provides energy for initiator decomposition and propagation

While not a primary route for the synthesis of the final target compound, cyanogen (B1215507) bromide (BrCN) is a significant reagent in heterocyclic chemistry. It can be prepared by reacting bromine with an aqueous solution of sodium cyanide. orgsyn.org The process involves the gradual addition of the cyanide solution to bromine while maintaining a low temperature. orgsyn.org In principle, cyanogen bromide could be used in Diels-Alder type reactions with dienes to form pyridine precursors, which could then be further functionalized. google.com However, the direct construction of this compound from cyanogen bromide and a methyl-substituted precursor is not a commonly reported or efficient method.

The introduction of the cyano (carbonitrile) group at the 2-position of the pyridine ring is a fundamental step in synthesizing the necessary precursors. Several established methods are available:

Substitution of Halogens: A highly effective method involves the nucleophilic substitution of a leaving group, typically a halogen (bromo or chloro), at the 2-position of a 6-methylpyridine derivative with a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN). google.com These reactions often require a catalyst, such as a copper(I) salt (e.g., CuCN), and are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

From Pyridine N-Oxides: Pyridine N-oxides can be activated and subsequently reacted with a cyanide source. thieme-connect.de This method, often referred to as the Reissert-Henze reaction, typically involves activating the N-oxide with an agent like benzoyl chloride or p-toluenesulfonyl chloride, followed by treatment with aqueous potassium cyanide. This regioselectively introduces the cyano group at the 2-position. thieme-connect.de

Direct Cyanation: More recent developments have focused on the direct C-H cyanation of pyridines. One such method involves pretreating the pyridine with nitric acid and trifluoroacetic anhydride (B1165640) to form an N-nitropyridinium salt intermediate in situ. thieme-connect.de This activated intermediate then readily reacts with aqueous potassium cyanide to yield the 2-cyanopyridine derivative. thieme-connect.de This one-pot procedure avoids the need to prepare and isolate N-oxides. thieme-connect.de

Aminopyridines serve as versatile precursors that can be converted into cyanopyridines. The direct amination of the pyridine ring, particularly at the 2-position, can be achieved through reactions like the Chichibabin reaction. youtube.com This reaction involves heating pyridine or its derivatives with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene. youtube.com

Due to the high temperatures often required (140-150°C), these reactions are sometimes conducted in a sealed pressure tube or an autoclave to prevent the evaporation of low-boiling reactants and solvents. youtube.com The resulting 2-amino-6-methylpyridine (B158447) can then be converted to 2-bromo-6-methylpyridine (B113505) via a Sandmeyer-type reaction, which is subsequently cyanated to give 6-methyl-2-cyanopyridine. While indirect, this route provides a viable pathway from simple pyridine precursors. Modern methods for C4-selective amination have also been developed, highlighting the ongoing efforts to control regioselectivity in pyridine functionalization. nih.gov

Table 2: Representative Conditions for Chichibabin Amination

ParameterConditionReference
Substrate3-Picoline (3-methylpyridine) youtube.com
ReagentSodium amide (NaNH₂) youtube.com
SolventToluene youtube.com
ApparatusAutoclave (Pressure Tube) youtube.com
Temperature150°C youtube.com
Product2-amino-3-methylpyridine & 2-amino-5-methylpyridine youtube.com

Synthesis from Substituted Pyridine Precursors

Functionalization Strategies for this compound and Related Pyridines

The presence of both a bromo substituent on the aromatic ring and a bromomethyl group allows for two main classes of reactions: substitution on the pyridine core and alkylation via the side chain. The electron-withdrawing nature of the cyano group at the 2-position significantly influences the reactivity of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In pyridine systems, the ring nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. scispace.comstackexchange.com This effect is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen. scispace.comstackexchange.com

In the case of this compound, the cyano group at the C2 position further activates the ring towards nucleophilic attack. The SNAr mechanism typically proceeds via an addition-elimination pathway, where the rate-determining step is the initial attack of the nucleophile. wikipedia.org For halopyridines, the reactivity order can vary depending on the nucleophile and conditions, but the presence of strong activating groups is crucial. libretexts.org

However, for this compound, a significant challenge in achieving SNAr at the C6-bromo position is the exceptionally high reactivity of the bromomethyl group. The bromomethyl group is an excellent electrophile for standard SN2 reactions. Therefore, most nucleophiles would likely react preferentially with the side chain, leading to alkylation products rather than substitution on the pyridine ring. Achieving SNAr at the C6-position would require specialized conditions, potentially involving bulky nucleophiles or catalyst systems that can differentiate between the two electrophilic sites.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are most commonly employed for these transformations on halo-pyridines.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide using a palladium catalyst and a base, is a versatile method for creating C-C bonds. byjus.comsoton.ac.uk This reaction is widely used for preparing polyolefins, styrenes, and substituted biphenyls. byjus.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. soton.ac.uk While highly effective for a range of aryl halides, including bromopyridines, the application to this compound would need to account for the potential interaction of the palladium catalyst with the reactive bromomethyl group, which could lead to side reactions or catalyst deactivation.

Ullmann Coupling: The Ullmann reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl compound. byjus.comwikipedia.org Ullmann-type reactions, or Ullmann condensations, extend this methodology to the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides and alcohols, thiols, or amines, respectively. organic-chemistry.orgwikipedia.org These reactions often require high temperatures and polar solvents, although modern methods with soluble copper catalysts and ligands have enabled milder conditions. organic-chemistry.orgwikipedia.org For a substrate like this compound, an Ullmann C-N coupling with an amine could be a viable strategy for introducing nitrogen-based substituents at the C6 position, provided that the competing N-alkylation of the bromomethyl group can be suppressed.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. organic-chemistry.orgwikipedia.org

While direct studies on this compound are scarce, extensive research on the closely related 6-bromo-3-fluoro-2-cyanopyridine provides a strong precedent for the feasibility and conditions of this reaction. soton.ac.uknih.gov In these studies, 6-bromo-3-fluoro-2-cyanopyridine was successfully coupled with a wide range of terminal alkynes. The reactions proceeded efficiently at room temperature, tolerating sensitive functional groups such as free alcohols and amines. soton.ac.uknih.gov This suggests that the Sonogashira reaction is a highly effective method for the functionalization of the C6-position of 2-cyano-6-bromopyridine systems.

Alkyne PartnerCatalyst SystemSolvent/BaseYield (%)Reference
Unfunctionalized Alkynes (e.g., 1-hexyne)Pd(PPh₃)₄, CuITHF/Et₃N85-93 soton.ac.uknih.gov
Alkynes with Free Alcohols (e.g., 3-butyn-1-ol)Pd(PPh₃)₄, CuITHF/Et₃N90 soton.ac.uknih.gov
Alkynes with Free AminesPd(PPh₃)₄, CuITHF/Et₃N90 soton.ac.uknih.gov
Sterically Demanding AlkynesPd(PPh₃)₄, CuITHF/Et₃N90 soton.ac.uknih.gov

Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes. soton.ac.uknih.gov

Beyond the named cross-coupling reactions, palladium catalysis enables a broad spectrum of transformations. Palladium catalysts are central to many C-C, C-N, and C-O bond-forming reactions. mit.edu For substrates like this compound, palladium-catalyzed reactions such as Heck (coupling with alkenes) or cyanation could be envisioned at the C6-bromo position. However, the chemoselectivity between the aryl bromide and the benzylic bromide remains a critical consideration that must be addressed through careful selection of the catalyst, ligands, and reaction conditions.

The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals and other biologically active compounds. Transition metal-catalyzed methods, such as the Buchwald-Hartwig amination and Ullmann-type couplings, are primary strategies for aryl C-N bond formation. mit.edusemanticscholar.org

The Buchwald-Hartwig amination utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand to couple aryl halides with a wide range of amines. This method is known for its high efficiency and broad substrate scope. Applying this to this compound would involve the reaction of the C6-bromo position with an amine. Studies on the selective amination of polyhalogenated pyridines have shown that reactions can be directed to specific positions, such as the C2-position in 2-bromopyridines. nih.govacs.org In the case of this compound, the primary challenge would be preventing the amine from acting as a nucleophile in an SN2 reaction with the highly reactive bromomethyl group. Selective C-N bond formation at the C6 position would likely require sterically hindered amines or specific catalytic systems that favor oxidative addition at the C-Br bond over direct alkylation.

Copper-catalyzed Ullmann-type C-N couplings offer an alternative, often more cost-effective, method. Selective monoamination of 2,6-dibromopyridine (B144722) has been achieved using copper catalysts, demonstrating that selectivity in such systems is possible. nih.gov

The bromomethyl group of this compound is a potent electrophile, making the compound an excellent alkylating agent for a variety of nucleophiles. This reactivity is analogous to that of benzyl (B1604629) bromide and is typically exploited in SN2 reactions.

O-Alkylation: Phenols and alcohols can be readily deprotonated to form alkoxides or phenoxides, which are excellent nucleophiles for reacting with the bromomethyl group to form ethers. This classic transformation, a variant of the Williamson ether synthesis, would proceed under basic conditions to afford 6-(alkoxymethyl)- or 6-(aryloxymethyl)-2-cyanopyridine derivatives. google.comresearchgate.net

S-Alkylation: Thiols are potent nucleophiles and react readily with alkyl halides to form thioethers (sulfides). researchgate.net The reaction of this compound with a thiol or thiophenol, typically in the presence of a mild base to generate the thiolate anion, would be a highly efficient method for introducing sulfur-containing moieties onto the pyridine scaffold. nih.gov

N-Alkylation: As mentioned previously, amines can act as nucleophiles to displace the bromide from the methyl group, forming new C-N bonds and leading to secondary or tertiary amines or quaternary ammonium (B1175870) salts. This alkylation reaction is often rapid and may compete with or dominate over transition metal-catalyzed C-N coupling at the C6-bromo position, depending on the reaction conditions and the nature of the amine.

NucleophileReaction TypeExpected ProductGeneral Conditions
Phenol (ArOH)O-Alkylation (Williamson)6-(Aryloxymethyl)-2-cyanopyridineBase (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone)
Thiophenol (ArSH)S-Alkylation6-(Arylthiomethyl)-2-cyanopyridineBase (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN)
Secondary Amine (R₂NH)N-Alkylation6-((Dialkylamino)methyl)-2-cyanopyridineOften proceeds without base, or with a non-nucleophilic base, in various solvents

Table 2: Expected Alkylation Reactions with this compound as the Electrophile.

Intramolecular Cyclization Processes

While the direct intramolecular cyclization of this compound is not extensively documented in dedicated studies, the inherent reactivity of its functional groups—a reactive bromomethyl group and a nucleophilic cyano group—suggests the potential for several intramolecular cyclization pathways. These processes would lead to the formation of novel fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. The feasibility of these cyclizations is predicated on established principles of organic synthesis and the known reactivity of similar pyridine derivatives.

One plausible approach to induce intramolecular cyclization would involve a base-induced reaction. In the presence of a suitable base, the methylene (B1212753) group adjacent to the cyano group could be deprotonated, creating a carbanion. This carbanion could then act as an intramolecular nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This process, known as an intramolecular nucleophilic substitution, would result in the formation of a five-membered fused ring, yielding a dihydropyrrolo[1,2-a]pyridine derivative. The reaction conditions, such as the choice of base and solvent, would be critical in promoting this cyclization over competing intermolecular reactions.

Another potential intramolecular cyclization strategy could involve the reaction of this compound with a bifunctional nucleophile. For instance, reaction with a primary amine could initially lead to the displacement of the bromide to form a secondary amine intermediate. Subsequent intramolecular nucleophilic addition of the amine to the cyano group would then yield a fused dihydropyrimido[1,2-a]pyridine system. The specific reaction conditions would need to be carefully controlled to favor the desired intramolecular cyclization.

Furthermore, radical-mediated cyclizations could also be envisioned. The generation of a radical at the bromomethyl position, for example, through the use of a radical initiator, could potentially lead to an intramolecular addition to the cyano group. This would result in the formation of a fused heterocyclic system, although the regioselectivity and efficiency of such a reaction would need to be experimentally determined.

Reactivity and Reaction Mechanisms of 6 Bromomethyl 2 Cyanopyridine

Electrophilic Nature of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the pyridine (B92270) ring at the 6-position is the primary site for nucleophilic attack. The carbon-bromine bond is polarized due to the high electronegativity of the bromine atom, which withdraws electron density from the adjacent methylene (B1212753) carbon. This withdrawal creates a partial positive charge (δ+) on the carbon atom, rendering it electrophilic. Consequently, this carbon is susceptible to attack by a wide range of nucleophiles. The bromide ion (Br⁻) is an excellent leaving group, which further facilitates these reactions, typically through a bimolecular nucleophilic substitution (SN2) mechanism.

Nucleophilic Substitution Reactions

The electrophilic carbon of the bromomethyl group readily undergoes nucleophilic substitution reactions. In this common reaction class, a nucleophile—an electron-rich species—donates an electron pair to the electrophilic carbon, forming a new covalent bond and displacing the bromide ion.

Primary and secondary amines are effective nucleophiles that react with 6-Bromomethyl-2-cyanopyridine to form the corresponding aminomethylpyridine derivatives. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond. docbrown.infochemguide.co.uk These reactions can sometimes proceed further, with the initial product reacting with more of the starting material to yield secondary and tertiary amines, or even quaternary ammonium (B1175870) salts if conditions are not carefully controlled. youtube.comlibretexts.org

Reactant (Amine)Product
Primary Amine (R-NH₂)6-((Alkylamino)methyl)-2-cyanopyridine
Secondary Amine (R₂-NH)6-((Dialkylamino)methyl)-2-cyanopyridine
Ammonia (NH₃)6-(Aminomethyl)-2-cyanopyridine

Thiols (R-SH) are sulfur analogs of alcohols and are generally more acidic. In the presence of a base, they are readily deprotonated to form thiolate anions (RS⁻), which are excellent nucleophiles. Thiolates react efficiently with this compound in a classic SN2 reaction to displace the bromide and form thioethers (sulfides). This reaction is a reliable method for creating carbon-sulfur bonds.

Reactant (Thiol)Product
Alkyl Thiol (R-SH)6-((Alkylthio)methyl)-2-cyanopyridine
Aryl Thiol (Ar-SH)6-((Arylthio)methyl)-2-cyanopyridine

As discussed, thioethers are readily formed from the reaction with thiols. In a similar fashion, the azide (B81097) functional group can be introduced by reacting this compound with an azide salt, such as sodium azide (NaN₃). The azide ion (N₃⁻) is a potent nucleophile that efficiently displaces the bromide ion to yield 6-(azidomethyl)-2-cyanopyridine. This product is a versatile intermediate, as the azide group can be subsequently converted into an amine via reduction or used in cycloaddition reactions, such as "click chemistry."

NucleophileProductProduct Class
Azide (N₃⁻)6-(Azidomethyl)-2-cyanopyridineAzide
Thiolate (RS⁻)6-((Alkylthio)methyl)-2-cyanopyridineThioether

Role of the Cyano Group in Chemical Transformations

The cyano group (-C≡N) at the 2-position of the pyridine ring is a powerful electron-withdrawing group. Its presence significantly influences the electronic properties and reactivity of the entire molecule.

Influence on Electrophilicity and Nucleophilic Additions

The cyano group exerts a strong electron-withdrawing effect through both induction and resonance. This effect has several consequences for the molecule's reactivity:

Increased Electrophilicity of the Bromomethyl Group : By withdrawing electron density from the pyridine ring, the cyano group inductively enhances the partial positive charge on the methylene carbon of the bromomethyl group, making it an even more potent electrophile for the nucleophilic substitution reactions described above.

Activation of the Pyridine Ring : The electron-deficient nature of the pyridine ring is intensified, making it more susceptible to nucleophilic aromatic substitution (SNAr), although reactions at the bromomethyl group are typically much faster.

Nucleophilic Addition to the Cyano Carbon : The carbon atom of the nitrile group is itself electrophilic. It can be attacked by strong nucleophiles in a nucleophilic addition reaction. libretexts.orgyoutube.com For instance, the reaction of 2-cyanopyridine (B140075) derivatives with thiols, such as the amino acid cysteine, can lead to the nucleophilic addition of the thiol group to the cyano carbon. nih.gov This forms a thioimidate intermediate, which can then undergo further intramolecular reactions, demonstrating that the cyano group is not merely an electronic substituent but also a reactive site. nih.govanu.edu.au This reactivity is distinct from the substitution reactions occurring at the distant bromomethyl group. Studies have shown that 2-cyanopyridines are more reactive in this regard than their 2-cyanophenyl counterparts. nih.gov

Mechanistic Investigations of this compound Reactions

The primary reaction pathway for this compound involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. Mechanistic studies, often employing computational methods such as Density Functional Theory (DFT), have been crucial in elucidating the intricacies of these reactions. The prevailing mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction.

In a typical SN2 mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide ion) from the backside, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This concerted process results in the inversion of stereochemistry if the carbon is chiral. For this compound, the reaction proceeds through a double-well potential energy surface, characteristic of SN2 reactions, involving the formation of a pre-reaction complex between the nucleophile and the substrate, followed by the transition state and a post-reaction complex before the final products are formed researchgate.net.

Computational analyses of similar SN2 reactions, such as the reaction of methyl chloride with various halide nucleophiles, provide a foundational understanding of the factors influencing the reaction rate and mechanism. These studies reveal that the polarity of the solvent can significantly impact the reaction rates, with an increase in solvent polarity often leading to a decrease in the rate of ionic SN2 reactions due to the dispersal of charge in the transition state researchgate.netsciforum.net.

The reaction of this compound with nucleophiles is expected to follow these general principles. The presence of the electron-withdrawing cyano group and the pyridine nitrogen atom can influence the electrophilicity of the benzylic carbon, potentially affecting the reaction rate. However, detailed kinetic studies and computational analyses specific to this compound are necessary to quantify these effects.

Comparative Reactivity Studies with Halogen Analogs in Pyridine Systems

The reactivity of halomethylpyridines in nucleophilic substitution reactions is critically dependent on the nature of the halogen leaving group. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F. This trend is attributed to several factors, including the strength of the carbon-halogen bond and the stability of the resulting halide ion.

Computational studies on the reactions of F⁻ with a series of alkyl halides (RY, where Y = Cl, I) have shown that as the leaving group changes from chlorine to iodine, the reaction becomes more exothermic, and the activation barrier decreases mdpi.com. This is because the carbon-iodine bond is weaker and longer than the carbon-chlorine bond, making it easier to break. Consequently, the transition state for the reaction with the iodo-analog is "looser" (i.e., the C-I bond is more stretched), leading to higher reactivity mdpi.com.

This principle can be directly applied to the comparative reactivity of 6-(halomethyl)-2-cyanopyridines. It is expected that 6-iodomethyl-2-cyanopyridine would be the most reactive towards nucleophiles, followed by this compound, and then 6-chloromethyl-2-cyanopyridine.

In the context of nucleophilic aromatic substitution (SNAr) on pyridinium (B92312) ions, a different leaving group order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I nih.govrsc.org. This "element effect" is not typical for SN2 reactions at a benzylic carbon. The observed order in SNAr reactions is often attributed to the rate-determining step being the initial nucleophilic attack, where the high electronegativity of fluorine activates the ring towards attack, rather than the expulsion of the leaving group nih.gov. However, for the reactions of 6-(halomethyl)-2-cyanopyridines, where the substitution occurs at the methyl group and not on the aromatic ring, the classical SN2 leaving group trend (I > Br > Cl) is expected to dominate.

The following table summarizes the expected relative reactivity of 6-(halomethyl)-2-cyanopyridines in SN2 reactions based on the leaving group effect.

CompoundHalogen Leaving GroupExpected Relative Reactivity
6-Iodomethyl-2-cyanopyridineIodoHighest
This compoundBromoIntermediate
6-Chloromethyl-2-cyanopyridineChloroLowest

It is important to note that while these trends are well-established for general SN2 reactions, specific kinetic data for the 6-(halomethyl)-2-cyanopyridine series would be necessary to provide a quantitative comparison of their reactivity. Such studies would involve measuring the second-order rate constants for their reactions with a common nucleophile under identical conditions.

Applications of 6 Bromomethyl 2 Cyanopyridine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of the two functional groups in 6-Bromomethyl-2-cyanopyridine makes it a valuable intermediate for the synthesis of complex organic molecules. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the cyano group can be subjected to a variety of transformations, including hydrolysis, reduction, or participation in cycloaddition reactions. This dual reactivity allows for the sequential or sometimes simultaneous introduction of different molecular fragments, enabling the construction of intricate molecular architectures from a relatively simple starting material.

The pyridine (B92270) ring itself provides a stable aromatic core that can be further functionalized if required. The strategic positioning of the bromomethyl and cyano groups at the 2 and 6 positions of the pyridine ring influences the regioselectivity of subsequent reactions, providing a degree of control in the synthetic process. This controlled reactivity is a key feature that synthetic chemists exploit when designing pathways to complex target molecules.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

Cyanopyridine derivatives are widely recognized as important intermediates in the pharmaceutical and agrochemical industries. googleapis.comnih.gov The incorporation of a pyridine ring is a common feature in many biologically active compounds, and the cyano group offers a versatile handle for further molecular elaboration. googleapis.com While specific large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds under investigation.

In the realm of pharmaceuticals, cyanopyridine-based molecules have been explored for a wide range of therapeutic applications, including as antiviral, antibacterial, and antifungal agents. googleapis.com The ability to introduce diverse functionalities via the bromomethyl group of this compound allows for the generation of libraries of compounds for biological screening, accelerating the drug discovery process.

Similarly, in the agrochemical sector, pyridine derivatives are integral components of many herbicides, insecticides, and fungicides. The development of new agrochemicals is driven by the need for more effective and environmentally benign products. The use of versatile intermediates like this compound enables the synthesis of novel active ingredients with potentially improved properties.

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

One of the most significant applications of this compound is in the synthesis of novel heterocyclic scaffolds. The ability to build upon the pyridine core by forming new rings is a powerful strategy in synthetic chemistry for accessing diverse chemical space.

Thienopyridine Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable interest due to their diverse biological activities. The synthesis of these derivatives can be achieved from cyanopyridine precursors. researchgate.net A plausible synthetic route to thieno[2,3-b]pyridines using this compound would involve its reaction with a sulfur source, such as sodium sulfide, to generate the corresponding thiol or thiolate. This intermediate can then undergo reaction with an α-halo ketone or a related electrophile, followed by an intramolecular cyclization to construct the fused thiophene (B33073) ring. researchgate.net The Thorpe-Ziegler cyclization of an appropriate intermediate derived from the cyanopyridine is a key step in forming the thienopyridine core. researchgate.net

Table 1: Key Intermediates and Reactions in Thienopyridine Synthesis

Starting Material PrecursorKey IntermediateCyclization ReactionFused Heterocycle
This compound6-(Mercaptomethyl)-2-cyanopyridineIntramolecular CondensationThieno[2,3-b]pyridine

Pyridinethione Derivatives

Pyridinethiones are another important class of heterocyclic compounds with a range of applications. The synthesis of 2(1H)-pyridinethiones can be accomplished from the corresponding 2-halopyridines. nih.gov In the case of this compound, while the bromine is on the methyl group, a related transformation could be envisaged. More directly, the bromomethyl group can be used to alkylate a thiourea (B124793) or a similar sulfur nucleophile, which can then undergo cyclization to form a different type of sulfur-containing heterocyclic system. The synthesis of 3-cyano-pyridine-2(1H)-thiones is a well-established route to various fused heterocyclic systems. researchgate.net

Pyrido-benzodiazepine and Other Fused Heterocycles

Pyrido-benzodiazepines represent a class of fused heterocyclic systems that have been investigated for their potential as antipsychotic agents. nih.gov The synthesis of such fused systems often involves the construction of the seven-membered diazepine (B8756704) ring onto the pyridine core. A synthetic strategy could involve the conversion of the bromomethyl group of this compound into an aminomethyl group. This amine could then be reacted with a suitable ortho-substituted benzene (B151609) derivative, such as 2-fluorobenzonitrile, followed by cyclization to form the pyrido-benzodiazepine scaffold. The cyano group on the pyridine ring could be maintained or transformed as needed for the final target molecule.

Triazole and Azole Scaffolds

The synthesis of triazole and other azole scaffolds is a significant area of research, particularly with the advent of "click chemistry". mdpi.comorganic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for the formation of 1,2,3-triazoles. organic-chemistry.org this compound can serve as a precursor to the azide (B81097) component of this reaction. Nucleophilic substitution of the bromide with sodium azide would yield 6-(azidomethyl)-2-cyanopyridine. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative in high yield. organic-chemistry.org This approach allows for the modular synthesis of a wide variety of triazole-containing compounds with potential applications in medicinal chemistry and materials science.

Table 2: Synthesis of a Triazole Scaffold from this compound

StepReactantProductReaction Type
1This compound, Sodium Azide6-(Azidomethyl)-2-cyanopyridineNucleophilic Substitution
26-(Azidomethyl)-2-cyanopyridine, Terminal Alkyne1-((6-cyano-pyridin-2-yl)methyl)-4-substituted-1H-1,2,3-triazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Biaryl Compounds

While traditional biaryl synthesis involves the direct coupling of two aromatic rings (C-aryl–C-aryl bond formation), this compound serves as a key precursor for biaryl analogues or building blocks where aromatic and heteroaromatic rings are linked by a methylene (B1212753) (-CH2-) bridge. This structural motif is significant in medicinal chemistry and the development of functional organic molecules.

The synthesis of these compounds is effectively achieved through palladium-catalyzed cross-coupling reactions. acs.org In these reactions, this compound acts as a heteroaromatic analogue of a benzyl (B1604629) halide. It can be coupled with various (hetero)aryl organometallic reagents, such as those derived from aluminum, to form the desired arylmethyl-heteroaryl structures. acs.org Research has shown that benzyl halides containing electron-withdrawing groups, such as a nitrile, are competent substrates for these coupling reactions, proceeding in moderate to good yields. acs.org

The general scheme for such a reaction involves the coupling of the bromomethyl group with an organometallic partner, catalyzed by a palladium complex.

Table 1: Representative Palladium-Catalyzed Cross-Coupling of Benzyl Halides This table illustrates the general type of reaction in which this compound can participate, based on studies of analogous compounds. acs.org

Benzyl Halide SubstrateCoupling PartnerProduct StructureYield (%)
4-Trifluoromethyl benzyl chloride2-Thienyl aluminum reagent2-((4-(Trifluoromethyl)phenyl)methyl)thiophene83
4-Cyano benzyl chloride2-Thienyl aluminum reagent4-((Thiophen-2-yl)methyl)benzonitrile73
Benzyl chloride3-Pyridyl aluminum reagent3-(Phenylmethyl)pyridine85

Data sourced from studies on analogous benzyl halides. acs.org

This methodology provides an efficient route to valuable building blocks that incorporate the 2-cyanopyridine (B140075) moiety, which can be further functionalized or used as a coordinating unit in more complex molecules.

Contributions to Materials Science and Engineering for Novel Materials Development

The unique molecular structure of this compound offers significant potential for the development of novel materials in science and engineering. Its utility stems from the distinct properties of its two functional groups: the 2-cyanopyridine unit for supramolecular assembly and metal coordination, and the bromomethyl group for covalent bond formation.

Crystal Engineering: The cyanopyridine motif is a well-established building block in crystal engineering. The nitrogen atoms of the pyridine ring and the cyano group can act as hydrogen bond acceptors, directing the self-assembly of molecules into predictable supramolecular architectures. Furthermore, the planar aromatic ring can participate in π-π stacking interactions, which are crucial for controlling the packing of molecules in the solid state and influencing the material's electronic and optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The 2-cyanopyridine fragment can act as a bidentate or monodentate ligand, coordinating to metal ions to form coordination polymers or MOFs. These materials are of great interest for applications in gas storage, catalysis, and sensing. The bromomethyl group in this compound provides a reactive handle for post-synthetic modification. For instance, a MOF could be constructed using the cyanopyridine end, leaving the bromomethyl groups available for subsequent reactions to introduce new functionalities or to graft the material onto a surface.

Table 2: Functional Groups of this compound and Their Roles in Materials Science

Functional GroupPotential Role in Materials Science
2-Cyanopyridine Unit - Directing supramolecular assembly via hydrogen bonding and π-π stacking. - Acting as a ligand for the construction of coordination polymers and MOFs.
Bromomethyl Group - Serving as a reactive site for covalent attachment to surfaces or polymers. - Enabling post-synthetic modification of materials like MOFs.

While specific, large-scale applications of this compound in materials are an emerging area, its structural characteristics make it a highly promising candidate for the rational design of advanced functional materials.

Development of Organocatalysts and Ligands

This compound is a highly valuable precursor in the synthesis of specialized ligands and organocatalysts, a fact underscored by its commercial classification as a building block for such applications. fluorochem.co.uk Its utility is derived from its bifunctional nature, which allows for straightforward incorporation into larger, more complex molecular systems.

The 2-cyanopyridine core is a classic bidentate N,N-chelating ligand scaffold. The lone pair of electrons on the pyridine nitrogen and the cyano nitrogen can coordinate simultaneously to a single metal center, forming a stable five-membered ring. This chelating effect enhances the stability of the resulting metal complex. Ligands of this type are fundamental in coordination chemistry and are used to tune the electronic and steric properties of metal catalysts for a wide range of organic transformations.

The primary role of the bromomethyl group is to serve as a reactive anchor. It is an excellent electrophile that readily undergoes nucleophilic substitution reactions. This allows chemists to covalently link the 2-cyanopyridine ligand scaffold to other molecular structures, including:

Chiral auxiliaries: To create chiral ligands for asymmetric catalysis.

Solid supports: To immobilize a catalyst, facilitating its separation from the reaction mixture and enabling its reuse.

Larger molecular frameworks: To construct multimetallic complexes or intricate supramolecular assemblies.

Table 3: Role of Structural Features in Ligand and Catalyst Design

Structural FeatureFunction in SynthesisResulting Application
2-Cyanopyridine Moiety Acts as a bidentate (N,N) chelating unit for transition metals.Forms stable metal complexes for use in catalysis and materials.
Bromomethyl Group Provides a reactive site for nucleophilic substitution.Allows covalent attachment to other molecules, surfaces, or polymers.

Through these functionalities, this compound provides a modular and versatile platform for designing bespoke ligands and catalysts tailored for specific applications in chemical synthesis.

Structure Activity Relationship Sar and Biological Activity of 6 Bromomethyl 2 Cyanopyridine Derivatives

Anticancer and Antitumor Potential of Cyanopyridine Derivatives

Cyanopyridine derivatives have demonstrated notable potential as anticancer agents, functioning through various mechanisms, including kinase inhibition and direct cytotoxicity against tumor cells. nih.gov

A key mechanism behind the anticancer potential of cyanopyridine derivatives is their ability to act as kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival; their dysregulation is a hallmark of many cancers. africaresearchconnects.comnih.gov Specifically, certain cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a protein highly expressed in various human tumors and linked to cancer cell proliferation. africaresearchconnects.comnih.govnih.gov For example, novel synthesized cyanopyridines have shown strong inhibitory effects on PIM-1, with some compounds exhibiting IC50 values in the sub-micromolar range, indicating high potency. africaresearchconnects.comnih.gov The cyanopyridine scaffold is recognized for its potential in developing cytotoxic agents that can be promising candidates for anticancer drug development. nih.gov

The anticancer efficacy of cyanopyridine derivatives has been confirmed through in vitro screening against a panel of human cancer cell lines. These compounds have exhibited significant and broad-spectrum cytotoxic activity against lines such as human colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7). nih.govresearchgate.net

Studies have shown that certain cyanopyridine derivatives display potent antiproliferative activity, with IC50 values indicating greater cytotoxicity than corresponding cyanopyridinone precursors against cell lines like HepG-2, MCF-7, and HCT-116. nih.gov For instance, derivatives bearing a 4-bromophenyl group at position 6 of the pyridine (B92270) ring showed significant cytotoxicity across all four tested cancer cell lines (HepG2, MCF-7, PC3, and HCT-116), with IC50 values ranging from 6.95 to 20.19 μM. nih.gov Other newly synthesized congeners also exhibited selective cytotoxicity against HCT-116 and MCF-7 cell lines, with antiproliferative activity ranging from 84.6% to 97.9% in initial screenings. researchgate.net

Table 1: Antiproliferative Activity (IC50 µM) of Selected Cyanopyridine Derivatives

Compound/Derivative HCT-116 HepG-2 MCF-7
Cyanopyridine with 3-aminophenyl (4b) 16.21 ± 0.81 6.95 ± 0.34 18.23 ± 0.91
Cyanopyridine with 4-methoxyphenyl (B3050149) (4c) 18.25 ± 0.91 7.23 ± 0.36 20.19 ± 0.96
Cyanopyridine with 4-bromophenyl (4d) 15.36 ± 0.76 8.16 ± 0.41 17.28 ± 0.86

Data sourced from studies on cyanopyridine derivatives against various human cancer cell lines. nih.gov

To elucidate the mechanism of action at a molecular level, molecular docking studies have been employed. nih.gov These computational simulations predict how cyanopyridine derivatives bind to the active sites of target proteins, such as kinases. africaresearchconnects.comnih.gov

Docking studies reveal that potent cyanopyridine compounds can effectively fit into the ATP-binding site of kinases like PIM-1 and VEGFR-2. africaresearchconnects.commdpi.com The binding is stabilized by forming crucial interactions, such as hydrogen bonds, with key amino acid residues in the kinase's active site. mdpi.comnih.gov For example, in studies involving PIM-1 kinase, the most effective inhibitors demonstrated a stable interaction within the enzyme's binding pocket, which correlates with their high inhibitory activity observed in biological assays. africaresearchconnects.com Similarly, docking of potent cyanopyridone derivatives into the VEGFR-2 active site showed interactions with critical residues like Cys919 and Asp1046, mimicking the binding pattern of established inhibitors like sorafenib. mdpi.com These analyses provide a rational basis for the observed anticancer activity and guide the design of more potent inhibitors. semanticscholar.orgpcbiochemres.com

The structure-activity relationship (SAR) of cyanopyridine derivatives is crucial for optimizing their anticancer efficacy. nih.gov Studies have shown that even minor structural modifications can significantly impact their cytotoxic and kinase inhibitory activities. mdpi.com

Antimicrobial Activities of Novel Pyridine Derivatives (e.g., Antibacterial, Antifungal, Insecticidal, Antiviral)

Pyridine and its derivatives are recognized as a "privileged nucleus" among heterocycles due to their broad therapeutic properties, including significant antimicrobial activity. nih.gov The cyanopyridine scaffold, in particular, has been investigated for its diverse pharmacological effects, which include antibacterial, antifungal, insecticidal, and antiviral activities. nih.gov

Newly synthesized series of pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against a range of microbial strains. dntb.gov.ua These compounds have been tested against clinically relevant bacterial pathogens such as Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungal pathogen Candida albicans. dntb.gov.uaresearchgate.net Some derivatives have shown potent activity with promising Minimum Inhibitory Concentration (MIC) values when compared to standard control drugs. dntb.gov.ua For example, certain pyridine compounds exhibited excellent antibacterial activity against strains like S. aureus and P. aeruginosa with MIC concentrations ranging from 31.25 to 62.5 μg/mL. nih.gov The antimicrobial potential of these compounds makes them significant in the search for new drugs to combat rising antibiotic resistance. dntb.gov.ua

Anticonvulsant and Anti-Alzheimer's Activities

Beyond their anticancer and antimicrobial properties, pyridine-based compounds have been explored for their potential in treating neurological disorders. nih.govopenaccessjournals.com The diverse pharmacological profile of cyanopyridine derivatives includes investigations into their anticonvulsant and anti-Alzheimer's activities. nih.gov The structural versatility of the pyridine nucleus allows for the design of compounds that can potentially interact with targets in the central nervous system. This area of research highlights the broad therapeutic applicability of the cyanopyridine scaffold, extending its potential use from infectious diseases and oncology to neurodegenerative and neurological conditions. nih.gov

Enzyme Inhibitory Properties and Transition State Mimics

Derivatives of the cyanopyridine scaffold are recognized for their diverse pharmacological effects, including significant enzyme inhibitory activity. nih.gov These compounds have been investigated as inhibitors of various kinases, which are crucial targets in cancer drug development. nih.gov For instance, novel 2-amino and 2-oxo cyanopyridine derivatives have been synthesized and evaluated for their ability to inhibit Pim-1 kinase, a promising target for curbing cancer cell proliferation. africaresearchconnects.com Many of these derivatives displayed substantial inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, indicating potent enzymatic inhibition. africaresearchconnects.com

The mechanism of inhibition can vary. The reactivity of the 2-cyanopyridine (B140075) group, for example, has been leveraged for bioconjugation with N-terminal cysteine residues in peptides under mild, aqueous conditions. rsc.org This reactivity suggests a potential for cyanopyridine derivatives to act as covalent inhibitors by forming bonds with key amino acid residues, such as cysteine, within an enzyme's active site.

Further studies have demonstrated the versatility of the cyanopyridine core in targeting other enzyme families. Certain 2-amino-3-cyanopyridine (B104079) derivatives have been shown to bind to the ATP-binding site of VEGFR-2 kinase, an important receptor in angiogenesis. nih.gov While the cyanopyridine scaffold is a potent component of many enzyme inhibitors, the literature does not extensively detail their specific function as transition state mimics. Their inhibitory action is more commonly attributed to direct binding within the active site, leading to competitive or non-competitive inhibition of the enzyme's catalytic function.

Enzyme Inhibitory Activity of Selected Cyanopyridine Derivatives
CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Compound 6c (a 2-oxocyanopyridine derivative)Pim-1 Kinase0.94 µM africaresearchconnects.com
Compound 5a (a cyanopyridone derivative)VEGFR-2Inhibits enzyme activity nih.gov
Compound 5e (a cyanopyridone derivative)VEGFR-2Inhibits enzyme activity nih.gov
Compound 5a (a cyanopyridone derivative)HER-2Inhibits enzyme activity nih.gov
Compound 5e (a cyanopyridone derivative)HER-2Inhibits enzyme activity nih.gov

Applications in Drug Discovery and Development

The 6-bromomethyl-2-cyanopyridine structure and its analogs are valuable starting points in the synthesis of complex molecules for drug discovery. The pyridine ring is a common N-heteroaromatic found in many physiologically active chemicals and is considered an attractive scaffold for developing new therapeutic agents. nih.govekb.eg

A significant application of pyridine-based scaffolds is in the development of inhibitors for the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in diffuse large B-cell lymphomas (DLBCL). nih.govacs.org Blocking the interaction between BCL6 and its corepressors is a key therapeutic strategy. nih.gov Medicinal chemistry campaigns have focused on optimizing ligands that bind to the BTB domain of BCL6.

In one such effort, a quinolinone chemical series was optimized to produce potent BCL6 inhibitors. acs.org The process involved structure-based design, where researchers systematically modified the lead compound to improve its binding affinity and cellular potency. For example, replacing an amide group with a pyrimidine (B1678525) moiety led to a sevenfold increase in potency and improved cell permeability. acs.org This optimization effort culminated in the development of compound 25, which demonstrated submicromolar inhibition of BCL6 in cells and favorable pharmacokinetic properties. nih.gov

Another rationally designed BCL6 inhibitor, FX1, was created using an in silico, functional-group mapping approach. nih.gov FX1 binds to an essential region of the BCL6 lateral groove with a potency 10-fold greater than that of endogenous corepressors. nih.gov This high-affinity binding disrupts the BCL6 repression complex, reactivates target genes, and induces tumor regression in animal models of DLBCL. nih.gov These examples highlight how pyridine-containing scaffolds serve as a foundation for the iterative design and optimization of potent and selective protein-protein interaction inhibitors.

Optimization of BCL6 Inhibitors
CompoundModification StrategyBiochemical Potency (TR-FRET pIC50)Cellular Potency (NanoBRET IC50)Reference
Compound 12aIntroduction of a primary amide>6Not specified nih.gov
Compound 13eReplacement of amide with a pyrimidine6.81.21 µM acs.org
Compound 25Combination of lipophilic substitution and extended pyrimidine7.58Submicromolar activity nih.gov

The cyanopyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. nih.gov This versatility has led to the development of cyanopyridine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnbinno.com

The chemical reactivity of molecules like this compound and its close analog, 2-chloro-6-cyanopyridine, makes them valuable building blocks. nbinno.com The presence of reactive groups (such as a halogen and a nitrile) allows medicinal chemists to easily introduce a variety of substituents. nbinno.com This capability is crucial for creating large, diverse libraries of compounds for high-throughput screening and for fine-tuning the physicochemical and biological properties of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. nbinno.com The pyridine unit is a key component in numerous natural products and approved drugs, underscoring its importance as a core structure in the development of new therapeutic agents. nih.govekb.eg

A critical aspect of drug development is ensuring that a therapeutic agent acts specifically on its intended target with minimal off-target effects. Derivatives of this compound are subjected to a variety of biological assays to determine their specificity and selectivity.

For example, in the development of new anticancer agents, novel cyanopyridone derivatives were tested for their ability to inhibit the growth of different cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2). nih.gov The most potent compounds from these cell-based assays, 5a and 5e, were then further evaluated for their inhibitory action against specific molecular targets, VEGFR-2 and HER-2. nih.gov This two-tiered approach helps to first identify compounds with general antiproliferative activity and then to pinpoint their specific enzymatic targets, confirming a dual-inhibitor mechanism of action. nih.gov

Similarly, in the study of Pim-1 kinase inhibitors, synthesized cyanopyridine derivatives were first tested for their antiproliferative effects against a panel of cancer cell lines (HepG2, HCT-116, and MCF-7). africaresearchconnects.com Subsequently, their direct inhibitory effect on the Pim-1 kinase enzyme was measured. The most potent compound, 6c, was further analyzed to confirm its pro-apoptotic effects by measuring the levels of active caspase 3 and the Bax/Bcl2 ratio, providing deeper insight into its specific cellular mechanism. africaresearchconnects.com Such specificity and selectivity studies are essential for validating the therapeutic potential and mechanism of action of new drug candidates derived from the cyanopyridine scaffold.

Antiproliferative Activity of Cyanopyridone Derivatives Against Cancer Cell Lines
CompoundMCF-7 Cell Line (IC50)HepG2 Cell Line (IC50)Reference
Compound 5a1.77 µM2.71 µM nih.gov
Compound 5e1.39 µMNot specified as most potent nih.gov
Compound 6bNot specified as most potent2.68 µM nih.gov

Analytical and Computational Methodologies in 6 Bromomethyl 2 Cyanopyridine Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of 6-Bromomethyl-2-cyanopyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, offering detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides a quantitative count of the different types of protons and their connectivity. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the bromomethyl group and the substituted pyridine (B92270) ring. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a singlet for the methylene (B1212753) protons and a multiplet system for the aromatic protons of the pyridine ring.

A notable finding in the ¹H NMR spectrum is the chemical shift of the bromomethyl protons (CH₂Br) at approximately 4.66 ppm. The pyridine ring protons appear further downfield, with a multiplet for the H-3 and H-5 protons observed between 7.82 and 7.89 ppm, and a double doublet for the H-4 proton at around 8.03 ppm, showing a coupling constant of J = 7.8 Hz.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
4.66Singlet2HCH₂BrN/A
7.82-7.89Multiplet2HH-3, H-5N/A
8.03Double Doublet1HH-47.8

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Although less sensitive than proton NMR, it is highly valuable for identifying the number of non-equivalent carbons and their electronic environments.

Based on computational predictions and analysis of similar structures, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals. The carbon of the bromomethyl group (CH₂Br) is anticipated to appear in the upfield region, typically around 30-35 ppm. The carbon atom of the nitrile group (C≡N) is expected in the 115-120 ppm range. The pyridine ring carbons resonate in the aromatic region, with the carbon bearing the cyano group (C-2) and the carbon bearing the bromomethyl group (C-6) appearing at the lower field end of this region due to the electron-withdrawing effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Predicted Chemical Shift (δ, ppm)Assignment
~32CH₂Br
~117C≡N
~125C-3
~130C-5
~139C-4
~148C-2
~160C-6

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectral analysis confirms its molecular formula, C₇H₅BrN₂. A common ionization technique shows the protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 196.97, which is consistent with the calculated molecular weight. This peak is often the base peak, indicating its high stability. The isotopic pattern of this peak, showing signals for both bromine-79 and bromine-81 (B83215) isotopes in a roughly 1:1 ratio, is a definitive characteristic for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that correspond to its key functional groups.

A strong, sharp absorption band is typically observed in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the bromomethyl group is expected to appear just below 3000 cm⁻¹. A band corresponding to the C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 600-700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3050-3150C-H StretchAromatic (Pyridine)
2920-2980C-H StretchAliphatic (CH₂)
2220-2240C≡N StretchNitrile
1400-1600C=C and C=N StretchAromatic (Pyridine)
600-700C-Br StretchBromomethyl

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring reactions that produce or consume this compound. It is also used to determine the appropriate solvent system for purification by column chromatography. In the synthesis of this compound, TLC can be used to track the conversion of the starting material, 6-methyl-2-cyanopyridine, to the desired brominated product.

Using a silica (B1680970) gel plate, a mobile phase consisting of a mixture of methylene chloride and ethyl acetate (B1210297) (100:1 v/v) has been shown to be effective. In this system, this compound exhibits a retention factor (Rf) value of approximately 0.45. This allows for clear separation from the less polar starting material and any more polar byproducts.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. This technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities.

A typical GC/MS analysis would involve injecting a solution of the compound onto a capillary column (e.g., a non-polar HP-5MS column). The oven temperature would be programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of this compound and to identify any co-eluting impurities by comparing their fragmentation patterns to spectral libraries. The high boiling point of this compound (approximately 293°C) makes it well-suited for GC analysis.

Advanced Computational Studies

Advanced computational studies are instrumental in providing deep insights into the electronic structure, reactivity, and interaction of molecules. For this compound, such studies would be invaluable in predicting its behavior and guiding experimental work.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and reaction energies. TD-DFT is an extension of DFT that is used to study the properties of molecules in their excited states, making it a key tool for predicting spectroscopic properties like UV-Vis absorption spectra.

A comprehensive DFT and TD-DFT analysis of this compound would involve:

Optimization of the ground-state geometry.

Calculation of molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

Prediction of its infrared (IR) and Raman spectra.

Simulation of its electronic absorption spectrum to identify key electronic transitions.

However, a literature search did not yield any studies that have performed these specific calculations for this compound. While general principles of DFT and its application to other pyridine derivatives are well-documented, specific data tables and detailed research findings for the target compound are absent.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to predict how a small molecule (ligand) binds to a protein target. Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-protein interaction.

For this compound, these simulations would be crucial for:

Identifying potential protein targets.

Predicting the binding affinity and mode of interaction with these targets.

Assessing the stability of the resulting complex.

While there is extensive research on the molecular docking of various cyanopyridine derivatives with different protein targets, no specific studies were found that focus on the interaction of this compound with any particular protein. Therefore, it is not possible to provide data tables of binding energies or detailed descriptions of its interactions with specific amino acid residues.

Structure Prediction and Conformation Analysis

Structure prediction and conformational analysis are fundamental to understanding the three-dimensional shape of a molecule and its flexibility. These studies are essential as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. Computational methods can be used to identify stable conformers and the energy barriers between them.

A conformational analysis of this compound would involve:

Systematic searching of the conformational space to identify low-energy conformers.

Calculation of the relative energies of these conformers.

Analysis of the rotational barriers around its flexible bonds, such as the C-C bond of the bromomethyl group.

Although general computational methods for the conformational analysis of substituted pyridines exist, specific studies detailing the conformational preferences and energy landscapes of this compound are not available in the current body of scientific literature.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways and Regioselectivity Control

The advancement of synthetic organic chemistry continually seeks more efficient, scalable, and environmentally benign methods for constructing complex molecules. For 6-Bromomethyl-2-cyanopyridine, future research will likely focus on developing novel synthetic routes that offer improved yields and greater control over regioselectivity. Classical methods for synthesizing substituted pyridines, such as the Hantzsch pyridine (B92270) synthesis or the Guareschi–Thorpe condensation, provide foundational strategies that offer well-defined regioselectivity. beilstein-journals.orgnih.gov However, innovation is geared towards overcoming the inherent challenges of selectively functionalizing the pyridine ring. nih.gov

Future pathways may leverage transition-metal catalysis, photocatalysis, and flow chemistry to achieve precise modifications. hilarispublisher.com For instance, developing regioselective C-H functionalization techniques could allow for the direct introduction of the bromomethyl or cyano groups onto a pyridine scaffold, bypassing multi-step sequences. nih.gov Controlling the substitution pattern is critical; the inherent electronic properties of the pyridine ring typically direct nucleophilic substitution to the C2 and C4 positions. nih.gov Therefore, novel strategies are needed to selectively functionalize the C6 position, a challenge that remains a significant area of research. researchgate.net The exploration of one-pot reactions and multicomponent condensations also represents a promising avenue for streamlining the synthesis of highly substituted cyanopyridines, enhancing efficiency and reducing waste. mdpi.commdpi.com

Development of Advanced Catalytic Applications for this compound and its Derivatives

While not a catalyst itself, this compound is a valuable precursor for designing sophisticated ligands used in catalysis. The pyridine nitrogen and the cyano group can act as coordination sites for transition metals, forming stable organometallic complexes. nih.govresearchgate.net Future research is aimed at exploiting this capability to develop advanced catalytic systems.

Derivatives of this compound can be incorporated as ligands in metal-organic frameworks (MOFs) or coordination polymers, creating tailored catalysts for applications in gas separation, storage, and chemical synthesis. nih.govwikipedia.org The electronic properties of the cyanopyridine ligand can be fine-tuned by modifying its substituents, thereby influencing the activity and selectivity of the metallic center. For example, cyanopyridine ligands have been successfully used in cobalt complexes for the catalytic degradation of organic dyes. nih.gov Research into using such derivatives in asymmetric catalysis is also a burgeoning field, where chiral ligands are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov The development of catalysts based on cyanopyridine derivatives could lead to breakthroughs in areas such as cross-coupling reactions, hydrogenation, and oxidation processes. rsc.orgdntb.gov.ua

Expansion of Biological and Therapeutic Applications, including New Disease Targets

Cyanopyridine derivatives have garnered significant attention for their broad spectrum of pharmacological activities. nih.gov This structural motif is a key component in a variety of biologically active compounds, and future research aims to expand its therapeutic applications by identifying new disease targets. researchgate.net The versatility of the this compound scaffold allows for the synthesis of diverse derivatives with potential efficacy against a range of diseases.

A primary area of focus is oncology. Derivatives have shown potent activity as kinase inhibitors, a critical class of anticancer drugs. nih.gov Specific molecular targets that have been identified for cyanopyridine-based compounds include:

Pim-1 Kinase: An enzyme often overexpressed in various cancers, its inhibition can lead to cell cycle arrest and apoptosis. nih.govacs.org

VEGFR-2 and HER-2: These are receptor tyrosine kinases involved in angiogenesis and tumor progression. Dual inhibitors based on the cyanopyridine scaffold have shown promise. mdpi.comnih.gov

Tubulin and Survivin: These proteins are crucial for cell division and apoptosis regulation, respectively, and represent other important targets for anticancer therapy. researchgate.net

Beyond cancer, cyanopyridine derivatives have demonstrated potential as antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, and anti-Alzheimer's agents. nih.govresearchgate.netnih.gov Future work will involve optimizing these derivatives to improve potency and selectivity for specific targets, including newly emerging pathogens and neurological disease pathways.

The following table summarizes the cytotoxic activity of several cyanopyridine derivatives against various cancer cell lines, illustrating their therapeutic potential.

CompoundCell LineIC₅₀ (µM)Target(s)
Derivative 4c HepG2 (Liver Cancer)8.02 ± 0.38Pim-1 Kinase
Derivative 4d HepG2 (Liver Cancer)6.95 ± 0.34Pim-1 Kinase
Derivative 4c HCT-116 (Colon Cancer)7.15 ± 0.35Pim-1 Kinase
Derivative 5a MCF-7 (Breast Cancer)1.77 ± 0.10VEGFR-2 / HER-2
Derivative 5e MCF-7 (Breast Cancer)1.39 ± 0.08VEGFR-2 / HER-2
Derivative 5a HepG2 (Liver Cancer)2.71 ± 0.15VEGFR-2 / HER-2
Derivative 6b HepG2 (Liver Cancer)2.68 ± 0.14VEGFR-2 / HER-2

Data sourced from multiple studies. acs.orgmdpi.comnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery

The process of modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov this compound is an ideal scaffold for these approaches due to its two distinct and reactive functional groups. The bromomethyl group can be readily substituted by a wide range of nucleophiles, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions to create further diversity.

This dual functionality allows for the rapid generation of large, diverse libraries of small molecules. lifechemicals.com In a typical workflow, the core scaffold is systematically reacted with a collection of building blocks to produce thousands of unique derivatives. These compound libraries are then subjected to HTS, where automated systems rapidly test each compound for activity against a specific biological target, such as an enzyme or a cell receptor. nih.govmdpi.com

This strategy significantly accelerates the identification of "hits"—compounds that show promising activity. thermofisher.com The structural diversity of the library increases the probability of finding novel leads that can be further optimized into drug candidates. nih.gov The future of drug discovery will see an even tighter integration of these technologies, with this compound and similar versatile building blocks serving as the foundation for creating the next generation of therapeutic agents.

Computational Design and Predictive Modeling for Derivative Synthesis and Bioactivity

Computational chemistry has become an indispensable tool in modern drug design, allowing researchers to predict the properties of molecules before they are synthesized, thereby saving significant time and resources. For derivatives of this compound, computational modeling is being used to guide synthesis and predict biological activity.

Molecular Docking is a key technique used to simulate the interaction between a potential drug molecule and its biological target. nih.gov By predicting the binding mode and affinity of a cyanopyridine derivative within the active site of a protein (like Pim-1 kinase or VEGFR-2), researchers can prioritize which compounds are most likely to be effective and should be synthesized. mdpi.comekb.eg

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ccspublishing.org.cn Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These models generate 3D contour maps that highlight which regions of a molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a clear roadmap for designing more potent derivatives. researchgate.net The predictive power of these models is essential for refining lead compounds and exploring new chemical space.

The table below presents statistical parameters from 3D-QSAR studies on related heterocyclic compounds, demonstrating the predictive capability of these models.

Model TypeTargetq² (Cross-validated)r² (Non-cross-validated)
CoMFA JNK-1 Inhibitors0.5850.988
CoMSIA B-Raf Inhibitors0.621Not Reported
CoMFA Antibacterial Agents0.6650.872
CoMSIA Antibacterial Agents0.6320.923

q² and r² are statistical measures of the model's predictive power and goodness of fit, respectively. Data sourced from multiple studies. ccspublishing.org.cnnih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromomethyl-2-cyanopyridine, and how can purity be maximized?

  • Methodological Answer : The synthesis of this compound often involves bromination of methylpyridine precursors. For example, 2-Bromo-6-methylpyridine derivatives can be synthesized by heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Key steps include:
  • Temperature Control : Maintain reaction temperatures between 80–100°C to avoid side reactions.
  • Purification : Use column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) to isolate the product.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of brominating agent) and monitor reaction progress via TLC.
    Characterization via melting point (e.g., 34–39°C for brominated pyridines) and NMR (e.g., δ 2.5 ppm for methyl groups) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for singlet peaks corresponding to the bromomethyl group (δ 4.3–4.7 ppm) and cyanopyridine protons (δ 7.5–8.5 ppm).
  • ¹³C NMR : Identify the cyano carbon (δ 115–120 ppm) and brominated methyl carbon (δ 30–35 ppm) .
  • IR Spectroscopy : Confirm the C≡N stretch (~2240 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Mass Spectrometry : Expect molecular ion peaks matching the molecular weight (e.g., 187.05 g/mol for brominated pyridines) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and electron density distributions. For example:
  • Mechanistic Insights : Calculate activation energies for Suzuki-Miyaura couplings involving the bromomethyl group to predict regioselectivity .
  • Electrostatic Potential Maps : Visualize nucleophilic attack sites on the cyanopyridine ring .
    Pair computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) to validate models .

Q. How should researchers address contradictions in reaction yields or spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Systematic troubleshooting steps include:
  • Parameter Isolation : Vary one variable at a time (e.g., solvent polarity, catalyst loading) to identify yield-limiting factors .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., debrominated products or hydrolysis byproducts) .
  • Cross-Validation : Compare NMR data with NIST reference spectra (e.g., for brominated pyridines) to resolve signal ambiguities .

Q. What strategies stabilize reactive functional groups (e.g., cyanide, bromomethyl) during multi-step syntheses involving this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the cyano group using trimethylsilyl chloride to prevent nucleophilic attack .
  • Low-Temperature Reactions : Perform bromomethyl substitutions at –20°C to minimize degradation .
  • Inert Atmospheres : Use argon/nitrogen environments to avoid oxidation of sensitive intermediates .

Key Considerations for Experimental Design

  • Catalyst Selection : Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in bromomethyl reactions .
  • Ethical Data Reporting : Disclose yield variations ≥5% and provide raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.